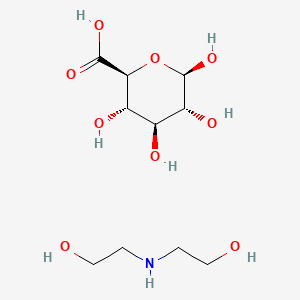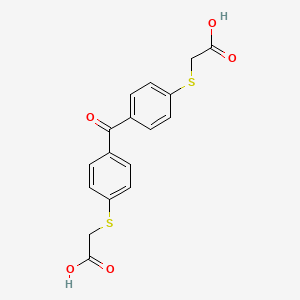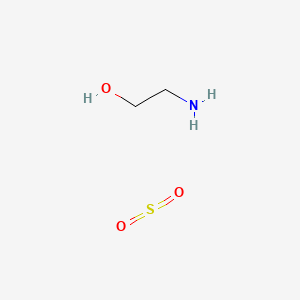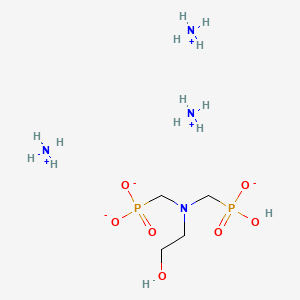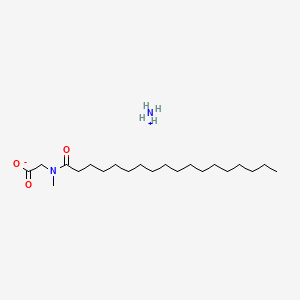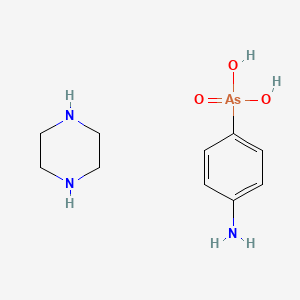
Einecs 303-952-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-aminophenyl)arsonic acid, compound with piperazine (1:1), typically involves the reaction of (4-aminophenyl)arsonic acid with piperazine in a 1:1 molar ratio. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired compound. The reaction can be carried out in an aqueous or organic solvent, depending on the specific requirements of the synthesis process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency, yield, and purity, often involving continuous flow reactors and automated systems to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
(4-aminophenyl)arsonic acid, compound with piperazine (1:1), can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different arsonic acid derivatives.
Reduction: Reduction reactions can convert the arsonic acid group to arsonous acid or other reduced forms.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different arsonic acid derivatives, while substitution reactions can produce a range of amino-substituted compounds.
Scientific Research Applications
(4-aminophenyl)arsonic acid, compound with piperazine (1:1), has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other arsonic acid derivatives.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-aminophenyl)arsonic acid, compound with piperazine (1:1), involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. The arsonic acid group may also interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(4-aminophenyl)arsonic acid: The parent compound without the piperazine component.
Piperazine derivatives: Compounds containing the piperazine moiety with different substituents.
Uniqueness
The uniqueness of (4-aminophenyl)arsonic acid, compound with piperazine (1:1), lies in its combined structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
94232-26-5 |
|---|---|
Molecular Formula |
C10H18AsN3O3 |
Molecular Weight |
303.19 g/mol |
IUPAC Name |
(4-aminophenyl)arsonic acid;piperazine |
InChI |
InChI=1S/C6H8AsNO3.C4H10N2/c8-6-3-1-5(2-4-6)7(9,10)11;1-2-6-4-3-5-1/h1-4H,8H2,(H2,9,10,11);5-6H,1-4H2 |
InChI Key |
FQLWWSHGROPSAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN1.C1=CC(=CC=C1N)[As](=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, [(1-phenylethoxy)methyl]-](/img/structure/B12673943.png)
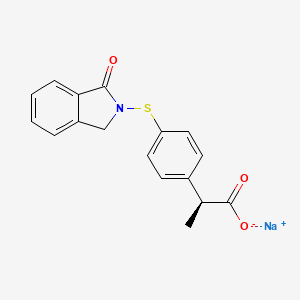
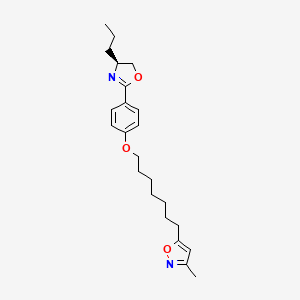
![3-fluoro-5,11-dihydro-6H-dibenz[b,e]azepin-6-one](/img/structure/B12673957.png)
